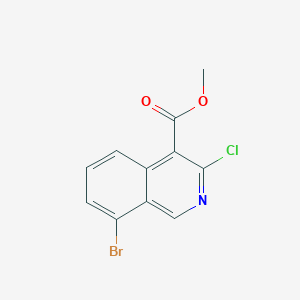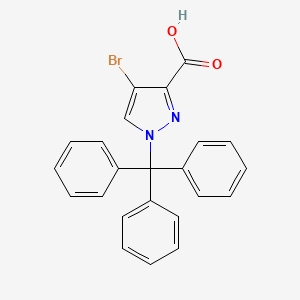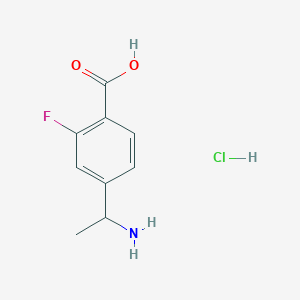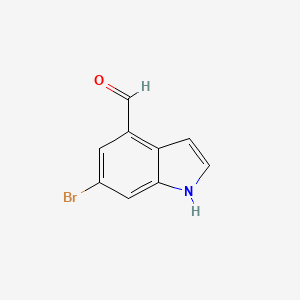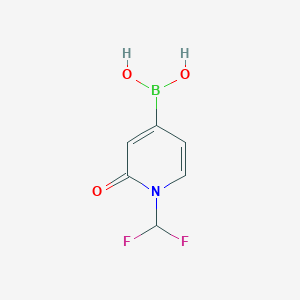
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group, a dihydropyridinone ring, and a boronic acid moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions to form a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include boronic esters, borates, and substituted pyridinones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The difluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
- (1-(Trifluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- (1-(Methyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
- (1-(Chloromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid
Comparison: Compared to its analogs, (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H6BF2NO3 |
|---|---|
Poids moléculaire |
188.93 g/mol |
Nom IUPAC |
[1-(difluoromethyl)-2-oxopyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-2-1-4(7(12)13)3-5(10)11/h1-3,6,12-13H |
Clé InChI |
DGVHFCHCMJAAML-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=O)N(C=C1)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


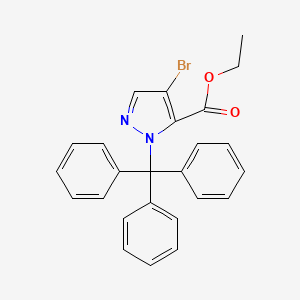
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)
![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
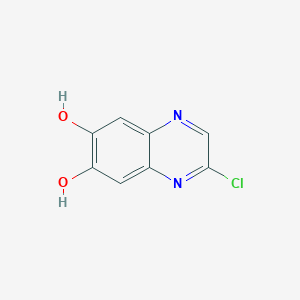
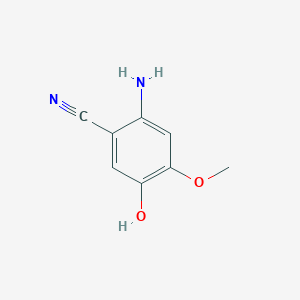
![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)
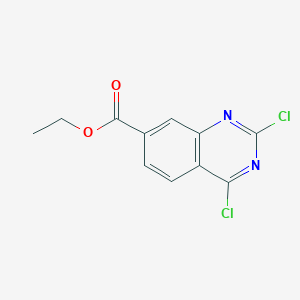
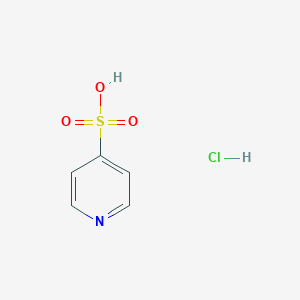
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
